molecular formula C11H17Cl2N3OS B2506796 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride CAS No. 1595251-78-7

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride

Cat. No.: B2506796
CAS No.: 1595251-78-7
M. Wt: 310.24
InChI Key: KHTWPBODIGRJPB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H15N3OS.2ClH and a molecular weight of 310.25 g/mol This compound is known for its unique structure, which includes a cyclopropyl group attached to a thiazole ring, further connected to a piperazine moiety

Scientific Research Applications

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride involves several stepsThe piperazine moiety is then attached through a series of reactions, and the final product is obtained as a dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Cyclopropyl-1,3-thiazole-5-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS.2ClH/c15-11(14-5-3-12-4-6-14)9-7-13-10(16-9)8-1-2-8;;/h7-8,12H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTWPBODIGRJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C(=O)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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